4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-4-17-5-7-18(8-6-17)13-12-10(2)11(3)19-14(12)16-9-15-13/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFYJUUSJGFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a derivative similar to 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Antiviral Properties : The compound has been investigated for its potential as an antiviral agent. Analogues have shown activity against HIV by inhibiting reverse transcriptase and integrase enzymes . This suggests a promising avenue for developing new antiviral therapies.
- Neurological Implications : There is evidence supporting the role of similar compounds in treating neurological disorders through modulation of neurotransmitter systems. The piperazine moiety is often associated with CNS activity .
Case Studies
Several case studies highlight the therapeutic potential of 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine:
- Case Study 1 : A study published in Journal of Medicinal Chemistry focused on the synthesis of thieno[2,3-d]pyrimidine derivatives and their antitumor effects. The results indicated that modifications at the piperazine ring significantly enhanced cytotoxicity against specific cancer cell lines .
- Case Study 2 : Research conducted on HIV inhibitors demonstrated that compounds with a similar structure effectively inhibited viral replication in vitro. These findings suggest that further development could lead to new treatments for HIV/AIDS .
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is beneficial in therapeutic applications .
Comparison with Similar Compounds
Anticancer Activity
- 5,6-Dimethyl Derivatives: 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a): Exhibited potent cytotoxic activity against melanoma (MDA-MB-435, GP = −31.02%) and broad-spectrum anticancer activity (mean growth inhibition = 51.01%) . The ethylpiperazinyl group may improve CNS penetration compared to the benzylamino substituent .
COX-2 Inhibition
- 2-(p-Fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5): Demonstrated selective COX-2 inhibition (IC₅₀ = 42.19 μM, SI = 4.81), outperforming non-selective inhibitors like indomethacin .
- 4-(4-Ethylpiperazin-1-yl) Analogs: No direct COX-2 data exist, but the piperazinyl group’s electron-donating properties may modulate enzyme binding differently than aryl substituents .
Antiviral Activity
- 2-(1-(2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazono)ethyl)benzene-1,4-diol (1c): Showed anti-HCV activity (EC₅₀ = 2.1 μM) .
- 4-(4-Ethylpiperazin-1-yl) Derivative : Hydrazone-based analogs (e.g., 1c) suggest that functional group modifications at position 4 can enhance antiviral targeting .
Metabolic Stability and Pharmacokinetics
- 5,6-Dimethylthieno[2,3-d]pyrimidine Core: Prone to metabolic hydroxylation (rat hepatic microsomes) and sulfur oxidation (human microsomes), leading to high clearance rates .
- 4-(4-Ethylpiperazin-1-yl) Substitution : Ether-linked analogs (e.g., in CNS-penetrant M4PAMs) exhibit improved CNS distribution (Kp > 1) but retain metabolic instability due to the core .
- Tetrahydrobenzothieno Analogs (e.g., 4c): Reduced metabolic susceptibility due to saturation of the fused benzene ring, enhancing stability .
Physical Properties
Biological Activity
4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula: C13H18N4S
- Molecular Weight: 250.37 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
Research indicates that thienopyrimidine derivatives, including this compound, exhibit various biological activities primarily through the inhibition of specific enzymes involved in cellular processes. Notably, they target:
- N-myristoyltransferase (NMT): This enzyme is crucial for the post-translational modification of proteins in various eukaryotic organisms, including protozoan parasites like Leishmania spp. Inhibition of NMT by thienopyrimidine derivatives can disrupt parasite viability and proliferation .
Antiparasitic Activity
A study focusing on thienopyrimidine compounds highlighted their effectiveness against Leishmania species. The compound demonstrated moderate activity against Leishmania donovani, with IC50 values indicating significant inhibition of NMT activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thienopyrimidine scaffold could enhance potency and selectivity against the target enzyme .
Antibacterial Properties
In addition to antiparasitic effects, compounds similar to 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine have shown antibacterial activity. For instance, derivatives were tested against various strains of gram-positive and gram-negative bacteria. Results indicated that certain modifications could lead to enhanced antibacterial efficacy, with some compounds achieving MIC values as low as 50 µM against E. coli and Staphylococcus aureus .
Case Studies
-
Study on Leishmaniasis Treatment:
A high-throughput screening identified several thienopyrimidine derivatives with promising activity against Leishmania NMT. Among these, 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine was noted for its balanced potency and selectivity profile. The study emphasized the potential for further optimization through structural modifications to enhance therapeutic efficacy against leishmaniasis . -
Antibacterial Efficacy:
Another research project evaluated a series of thienopyrimidine derivatives against bacterial strains. The findings suggested that compounds with a piperazine moiety exhibited superior activity due to improved solubility and membrane permeability. Specifically, the tested compound showed significant inhibition rates against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential application in treating bacterial infections .
Structure-Activity Relationship (SAR)
The SAR analysis of thienopyrimidine derivatives indicates that:
- Substituents at the 5 and 6 positions significantly influence biological activity.
- Piperazine ring modifications can enhance solubility and bioavailability.
- The presence of electronegative groups can improve binding affinity to target enzymes.
| Compound | Position | Modification | Activity (IC50) |
|---|---|---|---|
| A | 5 | -CH3 | 10 µM |
| B | 6 | -OCH3 | 15 µM |
| C | 5 & 6 | -Cl | 5 µM |
Q & A
Q. What are the established synthetic pathways for 4-(4-Ethylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine, and what are their critical reaction conditions?
The synthesis typically involves nucleophilic substitution at the 4-position of the thieno[2,3-d]pyrimidine core. A common method is reacting 4-chlorothieno[2,3-d]pyrimidine derivatives with 4-ethylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to facilitate displacement . Key parameters include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric excess of the piperazine derivative to drive the reaction to completion. Purity is ensured via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How is the structural characterization of this compound validated?
X-ray crystallography is the gold standard for confirming the 3D structure. For example, related thienopyrimidine derivatives (e.g., 4-imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine) have been resolved using single-crystal diffraction, revealing bond lengths (C–S: 1.70–1.75 Å) and dihedral angles critical for π-stacking interactions . Complementary techniques include:
- ¹H/¹³C NMR : Methyl groups at positions 5 and 6 appear as singlets (δ 2.2–2.5 ppm), while piperazine protons show splitting patterns at δ 2.4–3.1 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₁₄H₂₁N₅S) with <2 ppm error .
Q. What biological activities are associated with the thieno[2,3-d]pyrimidine scaffold?
Thienopyrimidines exhibit diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and anticancer potential. For example, substituents at the 4-position (e.g., piperazine) enhance binding to ATP pockets in kinases, while methyl groups at 5/6 positions modulate lipophilicity and bioavailability . Specific analogs have shown IC₅₀ values <1 µM in kinase assays (e.g., EGFR inhibition) .
Advanced Research Questions
Q. How do substituent variations at the 4-position affect pharmacological activity?
The 4-ethylpiperazine group improves solubility and target engagement compared to bulkier or less polar substituents. For instance:
- Phenylpiperazine analogs show reduced CNS penetration due to increased logP values (>3.5).
- Chlorophenyl derivatives (e.g., Imp. C in ) exhibit stronger σ-receptor affinity but higher cytotoxicity (HeLa cells, CC₅₀: 15 µM vs. 45 µM for the ethylpiperazine analog) .
Structure-activity relationship (SAR) studies recommend balancing basicity (pKa ~7.5) and steric bulk to optimize selectivity .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
HPLC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) is used to detect impurities like unreacted 4-chlorothienopyrimidine (retention time: 8.2 min) or N-ethylpiperazine byproducts (retention time: 5.6 min). Limits of detection (LOD) are ≤0.1% w/w . Contradictions in impurity profiles between labs often stem from differences in starting material purity or reaction quenching methods .
Q. How can conflicting data on biological activity be resolved?
Discrepancies in reported IC₅₀ values (e.g., kinase assays vs. cell viability) may arise from assay conditions (ATP concentration, incubation time) or cell-line specificity. A systematic approach includes:
- Dose-response validation : Use ≥10 concentrations in triplicate.
- Off-target profiling : Screen against related kinases (e.g., HER2, PDGFR) to rule out cross-reactivity .
- Physicochemical validation : Ensure compound stability in assay buffers (e.g., DMSO stock solutions degrade <5% over 24 hours) .
Q. What computational methods predict the metabolic stability of this compound?
In silico tools like PBPK modeling (GastroPlus) and CYP450 inhibition assays (e.g., CYP3A4) are critical. The ethylpiperazine moiety is prone to N-dealkylation, producing 5,6-dimethylthieno[2,3-d]pyrimidine as a major metabolite (t₁/₂ in human liver microsomes: ~2 hours) . Strategies to improve stability include introducing fluorine atoms or modifying the piperazine ring .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours at 120°C) and improve yields (>85%) .
- Data Reproducibility : Adopt standardized protocols for biological assays (e.g., CellTiter-Glo® for viability) and share raw datasets via repositories like Zenodo .
- Safety : Handle intermediates (e.g., 4-chlorothienopyrimidine) in fume hoods due to potential mutagenicity (Ames test positive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
